

4-(Ethylsulfonyl)phenylboronic acid synthesis route

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Compound of Interest

Compound Name: 4-(Ethylsulfonyl)phenylboronic acid

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An In-depth Technical Guide to the Synthesis of 4-(Ethylsulfonyl)phenylboronic Acid

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of 4-(Ethylsulfonyl)phenylboronic Acid

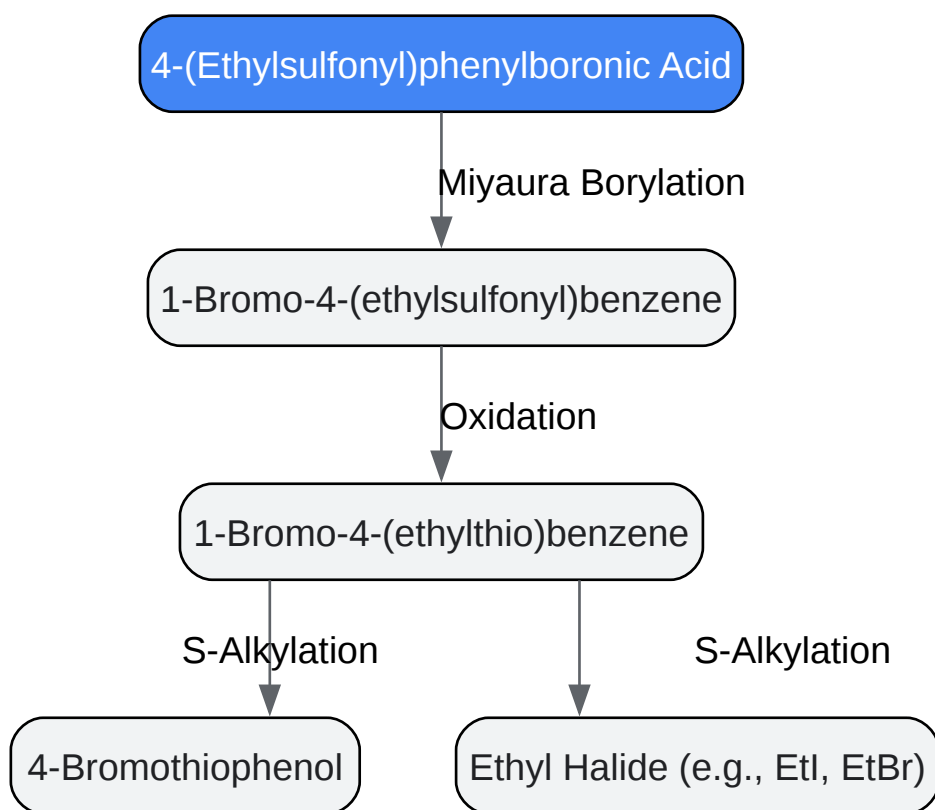
In the landscape of modern medicinal chemistry and materials science, arylboronic acids are indispensable building blocks. Their prominence is primarily due to their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for carbon-carbon bond formation. Among this vital class of reagents, **4-(Ethylsulfonyl)phenylboronic acid** stands out. The ethylsulfonyl group ($\text{—SO}_2\text{Et}$) is a potent electron-withdrawing group and a hydrogen bond acceptor, properties that are highly sought after in drug design to modulate the pharmacokinetic and pharmacodynamic profiles of candidate molecules.

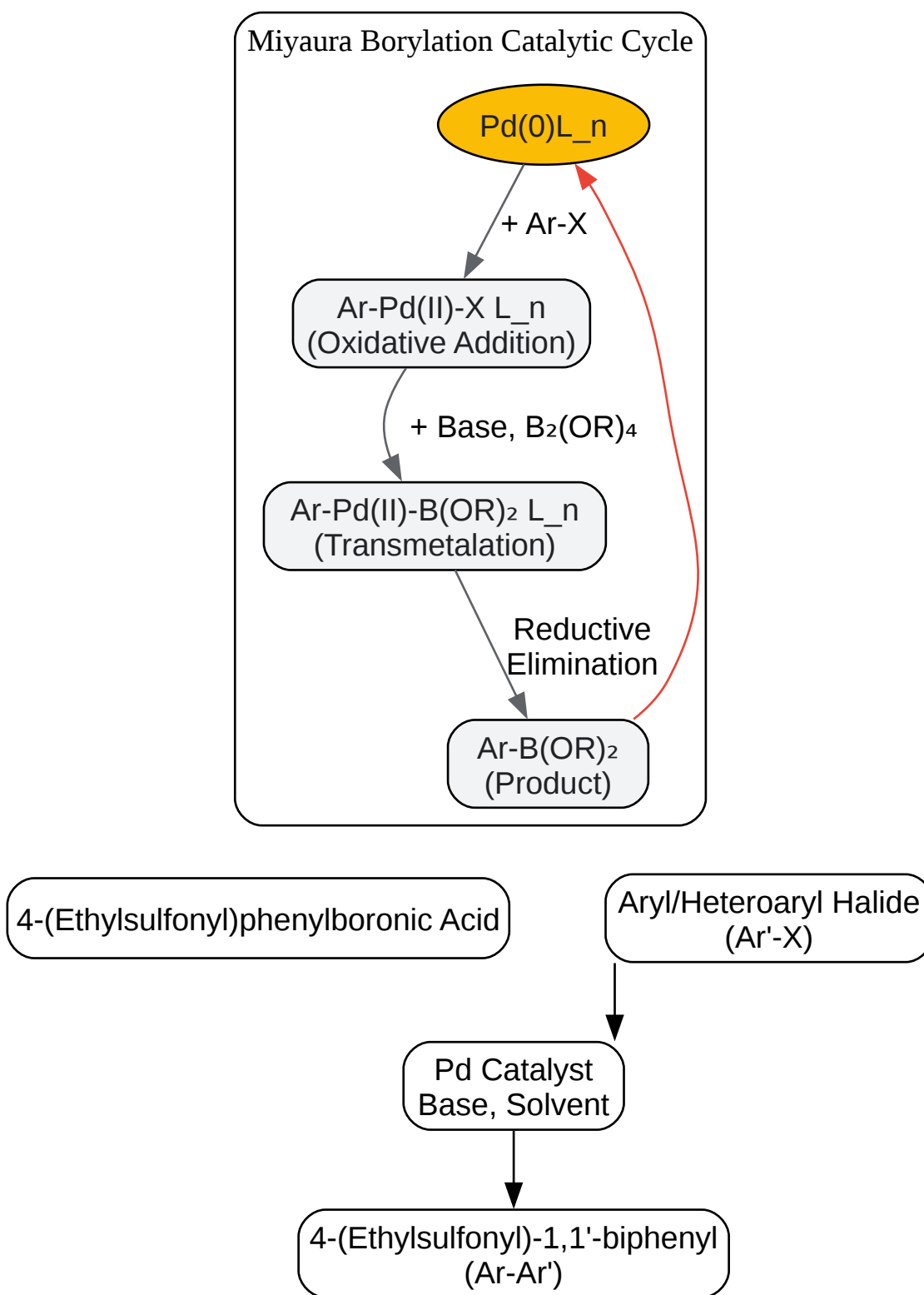
This guide provides a comprehensive overview of a robust and logical synthetic route to **4-(Ethylsulfonyl)phenylboronic acid**. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and ground our discussion in authoritative scientific literature. This document is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this synthesis.

Part 1: Retrosynthetic Analysis and Strategic Planning

A logical synthesis begins with a sound retrosynthetic strategy. By deconstructing the target molecule, we can identify reliable and high-yielding transformations and readily available starting materials. The primary disconnection points for **4-(Ethylsulfonyl)phenylboronic acid** are the Carbon-Boron bond and the Carbon-Sulfur bonds.

The most convergent and widely practiced approach for synthesizing substituted arylboronic acids involves the late-stage introduction of the boronic acid moiety onto a pre-functionalized aromatic ring. This strategy, outlined below, leverages the well-established and highly versatile Miyaura borylation reaction.





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